3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
Overview
Description
3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid is a useful research compound. Its molecular formula is C37H28N2O6 and its molecular weight is 596.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
A significant application of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid derivatives is in the field of peptide synthesis. N,O-Bis-Fmoc derivatives of amino acids, which include fluoren-9-ylmethoxycarbonyl (Fmoc) protecting groups, are utilized as intermediates in the synthesis of peptides with reversibly protected peptide bonds. These derivatives play a crucial role in inhibiting interchain association during solid-phase peptide synthesis, thus facilitating the production of peptides with "difficult sequences" (Johnson, Quibell, Owen, & Sheppard, 1993).
Surface Modification
The compound also finds application in surface chemistry, particularly in modifying metal oxide surfaces. A study demonstrated the synthesis and utilization of a related compound, 3,5-bis(phosphonomethyl)benzoic acid, as a bivalent anchor for metal oxide surfaces. This compound was successfully coupled to amine functionalities, deprotected, and shown to bind to metal oxide surfaces like tin-doped indium oxide and nanocrystalline TiO2 electrodes. Such applications highlight the compound's potential in surface modification and functionalization of materials (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).
Material Science
In the realm of materials science, derivatives of this compound have been explored for their potential in constructing multifunctional materials. For instance, compounds incorporating fluorene and carbazole units have been designed for organic light-emitting diodes (OLEDs). These materials exhibit high luminescent efficiencies and brightness, making them suitable for application in high-performance OLEDs. The study introduces a novel approach to constructing solution-processable multifunctional materials, highlighting the versatility and potential of such compounds in advanced electronic and photonic devices (Ye et al., 2010).
Properties
IUPAC Name |
3,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N2O6/c40-35(41)22-17-23(38-36(42)44-20-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)19-24(18-22)39-37(43)45-21-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-19,33-34H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSIWQPSWBKDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595004 | |
Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248602-44-0 | |
Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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